ethyl 1-({3-[(2Z)-3-[2-(morpholin-4-yl)ethyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]phenyl}sulfonyl)piperidine-4-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring a 2,3-dihydro-1,3-thiazole core substituted with a phenylimino group and a 2-(morpholin-4-yl)ethyl chain. The thiazole ring is connected to a 3-phenylsulfonyl group, which bridges to a piperidine-4-carboxylate ester. Key structural attributes include:
- Z-configuration at the imino bond, critical for spatial orientation and intermolecular interactions.
- Morpholine moiety, known to enhance solubility and bioavailability in medicinal chemistry applications.
- Sulfonyl-piperidine linkage, which may confer rigidity and influence binding to biological targets like enzymes or receptors.
- Ethyl carboxylate ester, a common prodrug strategy to improve membrane permeability.
Properties
Molecular Formula |
C29H36N4O5S2 |
|---|---|
Molecular Weight |
584.8 g/mol |
IUPAC Name |
ethyl 1-[3-[3-(2-morpholin-4-ylethyl)-2-phenylimino-1,3-thiazol-4-yl]phenyl]sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C29H36N4O5S2/c1-2-38-28(34)23-11-13-32(14-12-23)40(35,36)26-10-6-7-24(21-26)27-22-39-29(30-25-8-4-3-5-9-25)33(27)16-15-31-17-19-37-20-18-31/h3-10,21-23H,2,11-20H2,1H3 |
InChI Key |
FAEKIRBLFYUUJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=NC4=CC=CC=C4)N3CCN5CCOCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-({3-[(2Z)-3-[2-(morpholin-4-yl)ethyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]phenyl}sulfonyl)piperidine-4-carboxylate typically involves multiple steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.
Introduction of the phenyl group: The phenyl group can be introduced via a Suzuki coupling reaction using a phenylboronic acid and a suitable halide.
Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Formation of the piperidine ring: This can be achieved by cyclization of a suitable amine precursor.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-({3-[(2Z)-3-[2-(morpholin-4-yl)ethyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]phenyl}sulfonyl)piperidine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form an amine.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a piperidine ring, a thiazole moiety, and a morpholine group, which contribute to its unique chemical properties. The synthesis typically involves multi-step processes that can include nucleophilic substitutions and condensation reactions. For instance, the synthesis may begin with the formation of the thiazole ring followed by the introduction of the morpholine and piperidine functionalities.
Key Synthetic Steps:
- Formation of Thiazole : The thiazole ring can be synthesized through cyclization reactions involving appropriate precursors.
- Piperidine Modification : The piperidine ring is often modified to enhance biological activity.
- Final Coupling : The final product is obtained through coupling reactions, linking the sulfonyl group with the piperidine carboxylate.
Pharmacological Potential
Research indicates that compounds similar to ethyl 1-({3-[(2Z)-3-[2-(morpholin-4-yl)ethyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]phenyl}sulfonyl)piperidine-4-carboxylate exhibit a range of biological activities:
- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, suggesting potential use in oncology.
- Antimicrobial Properties : Compounds containing thiazole rings are often evaluated for their antimicrobial efficacy against bacteria and fungi.
- Neurological Effects : Some derivatives have been explored for their effects on neurotransmitter systems, indicating potential applications in treating neurological disorders.
Case Studies
Several studies have documented the efficacy of related compounds:
- In Vitro Studies : A study demonstrated that a structurally similar compound exhibited significant cytotoxicity against HepG2 liver cancer cells with a selectivity index superior to standard treatments like methotrexate .
- Molecular Docking Studies : Computational studies have suggested that these compounds can effectively bind to specific biological targets, influencing pathways related to cancer and inflammation .
Potential Uses
The versatility of this compound positions it as a candidate for various therapeutic applications:
- Cancer Treatment : Due to its antitumor properties, further development could lead to new chemotherapeutic agents.
- Antimicrobial Agents : Given its potential antimicrobial activity, it may serve as a basis for developing new antibiotics or antifungal medications.
- Neurological Disorders : Its interaction with neurotransmitter systems opens avenues for treating conditions such as depression or anxiety.
Mechanism of Action
The mechanism of action of ethyl 1-({3-[(2Z)-3-[2-(morpholin-4-yl)ethyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]phenyl}sulfonyl)piperidine-4-carboxylate is not fully understood, but it is believed to involve interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally related molecules, emphasizing core structures, substituents, and synthesis pathways.
Key Observations:
Core Structure Variations: The target compound’s dihydrothiazole core contrasts with the thieno[3,2-d]pyrimidine () and pyrido[1,2-a]pyrimidine () scaffolds. These cores influence electronic properties and binding pocket compatibility . The Z-configuration in both the target compound and ’s analog ensures proper spatial alignment for target engagement, unlike the planar thienopyrimidine system in .
Substituent Effects: Morpholine vs. Piperazine: The morpholine ring in the target compound may offer better metabolic stability than the methanesulfonyl-piperazine group in ’s compound, which could enhance solubility but increase susceptibility to oxidation . Sulfonyl vs.
Synthetic Accessibility: The target compound’s synthesis likely requires precise control over imino bond geometry, whereas ’s thienopyrimidine derivative employs simpler nucleophilic substitutions, favoring scalability .
Research Findings and Data Gaps
- Activity Data : While and highlight kinase and enzyme inhibition as plausible applications, explicit pharmacological data for the target compound remains unconfirmed.
Biological Activity
The compound ethyl 1-({3-[(2Z)-3-[2-(morpholin-4-yl)ethyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]phenyl}sulfonyl)piperidine-4-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features several notable structural components:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Thiazole moiety : A five-membered ring containing sulfur and nitrogen.
- Morpholine group : A six-membered ring containing both oxygen and nitrogen.
- Sulfonyl group : Contributes to the compound's reactivity and biological interactions.
Molecular Formula
The molecular formula of the compound is , indicating a complex structure with multiple functional groups that may influence its biological activity.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit anticancer properties. For instance, derivatives of thiazole and morpholine have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study highlighted that thiazole derivatives can modulate pathways involved in cell cycle regulation and apoptosis, suggesting that our compound may exhibit similar effects .
Antimicrobial Activity
Compounds containing morpholine and thiazole rings have shown significant antimicrobial activity. For example, derivatives have been tested against various bacterial strains, demonstrating inhibition of growth. The presence of the morpholine moiety is particularly noteworthy as it enhances membrane permeability, potentially leading to increased efficacy against pathogens .
Potassium Channel Modulation
Some related compounds have been identified as potassium channel openers. For instance, a morpholine-containing derivative was found to effectively reduce cortical spreading depression in a rat model of migraine, indicating potential neuroprotective properties . This suggests that this compound may also interact with ion channels, contributing to its biological activity.
Toxicological Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving similar ethyl-carbamate derivatives, no significant toxicity was observed at therapeutic doses in animal models. Parameters such as body weight, food consumption, and biochemical markers remained stable . This suggests a favorable safety profile for further investigation into the biological applications of the compound.
Study 1: Anticancer Activity
A study on thiazole derivatives indicated that modifications in the structure significantly influenced their anticancer activity. Compounds similar to our target were tested against various cancer cell lines, resulting in IC50 values in the low micromolar range, suggesting potent activity .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of morpholine-containing compounds. The study found that these compounds exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Study 3: Ion Channel Interaction
Research exploring potassium channel openers showed that certain derivatives led to significant reductions in migraine frequency in animal models. The mechanism involved modulation of neuronal excitability through enhanced K+ ion flow across membranes . This could imply potential therapeutic applications for our compound in neurological disorders.
Data Tables
| Activity Type | Compound Type | IC50/MIC Values | Notes |
|---|---|---|---|
| Anticancer | Thiazole Derivatives | Low µM range | Induces apoptosis |
| Antimicrobial | Morpholine Derivatives | 8 - 32 µg/mL | Effective against various bacteria |
| Potassium Channel Opener | Morpholine-containing | Not specified | Reduces migraine frequency |
Q & A
Q. What synthetic strategies are commonly employed for ethyl piperidine carboxylate derivatives incorporating sulfonyl and thiazole moieties?
- Methodological Answer : Synthesis typically involves sequential sulfonylation of the piperidine core followed by coupling with a thiazole intermediate. For sulfonylation, treat the piperidine derivative with a sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). The thiazole ring can be introduced via a [3+2] cycloaddition between a thiourea intermediate and an α-bromoketone. Ensure anhydrous conditions and inert atmosphere for sensitive steps. Post-synthesis, purify via silica gel chromatography using gradients of ethyl acetate/hexane .
Q. How can the stereochemistry of the (2Z)-configured thiazole ring be confirmed?
- Methodological Answer : Use nuclear Overhauser effect (NOE) NMR spectroscopy to identify spatial proximity between protons on the thiazole and adjacent phenyl group. For example, irradiation of the phenylimino proton should enhance signals from the morpholinylethyl side chain in the NOE difference spectrum. Alternatively, X-ray crystallography provides definitive proof of configuration. For NMR, dissolve the compound in deuterated DMSO or CDCl₃ and acquire 2D NOESY spectra at 400 MHz or higher resolution .
Q. What chromatographic methods are recommended for purity analysis?
- Methodological Answer : Reverse-phase HPLC with a C18 column and a mobile phase of methanol:buffer (65:35) adjusted to pH 4.6 using sodium acetate and sodium 1-octanesulfonate. Monitor UV absorption at 254 nm. System suitability tests should include resolution ≥2.0 between the target compound and known impurities (e.g., des-sulfonyl byproducts). See table below for parameters :
| Parameter | Specification |
|---|---|
| Column | C18, 5 µm, 250 × 4.6 mm |
| Mobile Phase | Methanol:Buffer (65:35) |
| Buffer | 6.8 g sodium acetate + 16.22 g sodium 1-octanesulfonate in 1 L H₂O |
| Flow Rate | 1.0 mL/min |
Advanced Research Questions
Q. How can reaction yields be optimized for complex multi-step syntheses involving this compound?
- Methodological Answer : Apply Design of Experiments (DoE) to screen critical parameters (e.g., temperature, stoichiometry, catalyst loading). For example, a central composite design can identify non-linear relationships between variables. Bayesian optimization algorithms are also effective for high-dimensional parameter spaces, using prior reaction data to predict optimal conditions. Validate predictions with small-scale trials before scaling up. Continuous-flow systems (e.g., microreactors) enhance reproducibility for exothermic steps like sulfonylation .
Q. How should researchers resolve contradictions in reported solubility or stability data for this compound?
- Methodological Answer : Reproduce experiments under rigorously controlled conditions (e.g., standardized solvents, temperature, humidity). Use computational tools like ACD/Labs Percepta to predict logP, pKa, and solubility profiles based on molecular structure. Compare experimental and predicted data to identify outliers. For stability, conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Cross-reference findings with crystallinity data (PXRD) to assess polymorphic influences .
Q. What strategies mitigate risks when handling reactive intermediates during synthesis?
- Methodological Answer :
- Flow Chemistry : Use tubular reactors to minimize exposure to unstable intermediates (e.g., diazo compounds).
- Low-Temperature Quenching : Add intermediates directly into cold quenching solutions (e.g., aqueous NaHCO₃ for acid-sensitive species).
- In Situ Monitoring : Employ PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track intermediate formation in real time.
Safety protocols from Ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate SDS recommend immediate medical consultation for exposure and inert gas purging during synthesis .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity of structurally similar analogs?
- Methodological Answer :
- SAR Studies : Systematically modify substituents (e.g., morpholinylethyl vs. piperazinyl groups) and assay against the target (e.g., kinase inhibition).
- Meta-Analysis : Aggregate data from public repositories (e.g., ChEMBL, PubChem) and apply multivariate regression to identify confounding variables (e.g., assay type, cell line).
- Orthogonal Validation : Confirm activity using SPR (Surface Plasmon Resonance) for binding affinity and cell-based assays for functional readouts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
